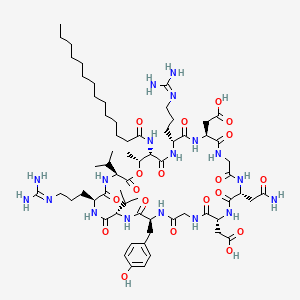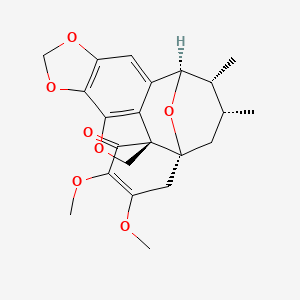
4'-trans-Hydroxy Cilostazol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-trans-Hydroxy Cilostazol-d4 is a deuterated labeled compound of 4’-trans-Hydroxy Cilostazol, which is a metabolite of Cilostazol . Cilostazol is a phosphodiesterase type III inhibitor used primarily for its antiplatelet and vasodilatory effects . The deuterated version, 4’-trans-Hydroxy Cilostazol-d4, is used in scientific research to study the pharmacokinetics and metabolic profiles of Cilostazol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-trans-Hydroxy Cilostazol-d4 involves the incorporation of deuterium into the 4’-trans-Hydroxy Cilostazol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium . The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of 4’-trans-Hydroxy Cilostazol-d4 involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-trans-Hydroxy Cilostazol-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4’-trans-Hydroxy Cilostazol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer for studying reaction mechanisms and kinetics.
Biology: To investigate the metabolic pathways and pharmacokinetics of Cilostazol.
Medicine: In drug development and pharmacological studies to understand the effects of deuterium substitution on drug metabolism.
Industry: Used in the development of new pharmaceuticals and in quality control processes .
Wirkmechanismus
The mechanism of action of 4’-trans-Hydroxy Cilostazol-d4 is similar to that of Cilostazol. It inhibits phosphodiesterase type III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation . The deuterium substitution may affect the pharmacokinetic and metabolic profiles, potentially leading to altered drug behavior .
Vergleich Mit ähnlichen Verbindungen
4’-trans-Hydroxy Cilostazol: The non-deuterated version of the compound.
3,4-Dehydro Cilostazol: Another metabolite of Cilostazol with different pharmacological properties.
Comparison: 4’-trans-Hydroxy Cilostazol-d4 is unique due to the presence of deuterium, which can influence its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research settings where precise tracking and quantification of the compound are required .
Eigenschaften
Molekularformel |
C20H27N5O3 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
6-[2,2,3,3-tetradeuterio-4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i1D2,2D2 |
InChI-Schlüssel |
KFXNZXLUGHLDBB-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4 |
Kanonische SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)






![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)


